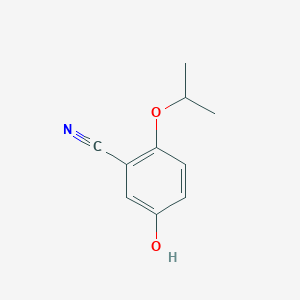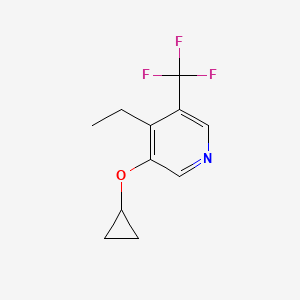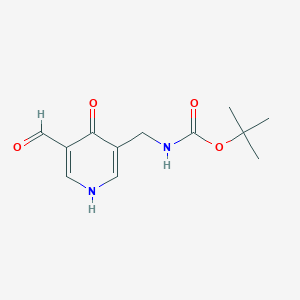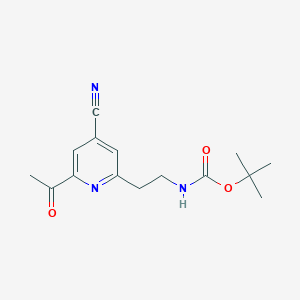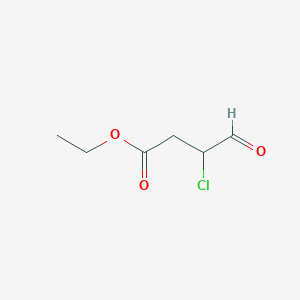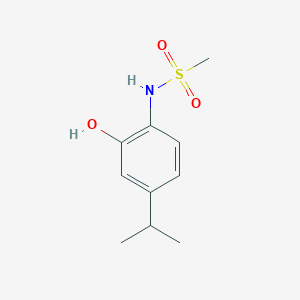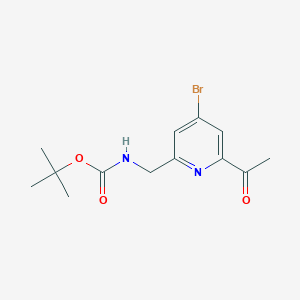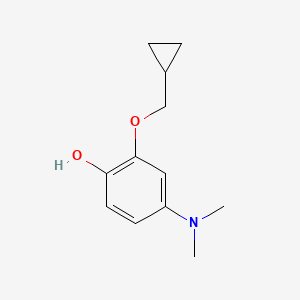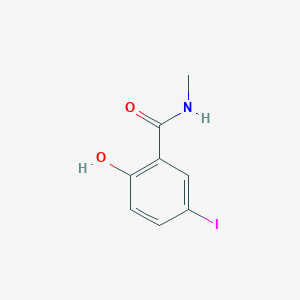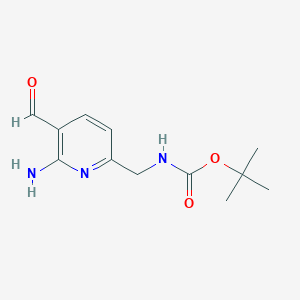![molecular formula C6H4ClNO4S B14849875 [1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)
[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride is a heterocyclic compound that features a dioxolo ring fused to a pyridine ring with a sulfonyl chloride group at the 6th position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride typically involves the sulfonylation of [1,3]Dioxolo[4,5-B]pyridine. One common method involves the reaction of [1,3]Dioxolo[4,5-B]pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using phosphorus pentachloride as a chlorinating agent. The process involves adding phosphorus pentachloride to a reaction solution containing [1,3]Dioxolo[4,5-B]pyridine-6-sulfonic acid in multiple divided portions, followed by distillation under reduced pressure to purify the product . This method is advantageous due to its high yield and reduced byproduct formation.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a base to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfinic acids.
Wissenschaftliche Forschungsanwendungen
[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, by forming covalent bonds with nucleophilic sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,3]Dioxolo[4,5-B]pyridine-6-methyl: This compound has a methyl group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
[1,3]Dioxolo[4,5-B]pyridine-6-bromo: This compound features a bromo group, which can undergo different types of reactions, such as halogen exchange and coupling reactions.
Uniqueness
The presence of the sulfonyl chloride group in [1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride makes it highly reactive and versatile in chemical synthesis. This reactivity distinguishes it from other similar compounds, allowing it to participate in a broader range of reactions and making it a valuable intermediate in various applications.
Eigenschaften
Molekularformel |
C6H4ClNO4S |
|---|---|
Molekulargewicht |
221.62 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-b]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(9,10)4-1-5-6(8-2-4)12-3-11-5/h1-2H,3H2 |
InChI-Schlüssel |
FUBBUGXSBMOPPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)N=CC(=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


